Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate
Description
Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a phenyl group at position 4, a methyl ester at position 3, and a chloroacetyl-substituted amino group at position 2 (Fig. 1). Thiophene derivatives are renowned for their pharmacological versatility, including antimicrobial, anti-inflammatory, and antitumor activities . The methyl ester group enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-19-14(18)12-10(9-5-3-2-4-6-9)8-20-13(12)16-11(17)7-15/h2-6,8H,7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZIDNLJEOTBPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route
- The 2-amino-4-phenylthiophene-3-carboxylate core is synthesized via a base-catalyzed cyclization reaction involving:
- A ketone (e.g., acetophenone)
- Ethyl or methyl cyanoacetate
- Elemental sulfur
- A base such as diethylamine
- The reaction is typically conducted in absolute ethanol at 55–65 °C for about 2 hours, followed by cooling to precipitate the product.
Reaction Conditions and Yields
| Parameter | Details |
|---|---|
| Solvent | Absolute ethanol |
| Temperature | 55–65 °C |
| Reaction time | 2 hours |
| Base | Diethylamine (20 mL per 0.1 mol) |
| Molar ratios | Ketone : cyanoacetate : sulfur = 1:1:1 |
| Isolation | Cooling overnight, filtration, recrystallization |
| Typical yield | Not explicitly stated, generally moderate to good |
Characterization
- Purity checked by TLC on silica gel
- Spectral data (IR, NMR) confirm the formation of the amino-thiophene core.
Acylation to Form this compound
Reaction Description
- The amino group at position 2 of the thiophene ring is acylated using chloroacetyl chloride to introduce the chloroacetyl substituent.
- This reaction is typically performed in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature (0–5 °C initially, then room temperature) to avoid side reactions.
- A base such as triethylamine or pyridine is used to neutralize the hydrochloric acid generated during acylation.
Typical Procedure
| Step | Description |
|---|---|
| Dissolve methyl 2-amino-4-phenylthiophene-3-carboxylate in dry solvent | DCM or THF, under nitrogen atmosphere |
| Cool the solution | 0–5 °C in an ice bath |
| Add chloroacetyl chloride dropwise | Slow addition to control exotherm |
| Add base (triethylamine) | To scavenge HCl |
| Stir at room temperature | For 2–4 hours |
| Work-up | Quench with water, extract organic layer, dry over anhydrous sodium sulfate |
| Purification | Column chromatography or recrystallization |
Yields and Purity
- Yields typically range from 60% to 80% depending on reaction scale and purification method.
- Purity is confirmed by melting point (107–110 °C), IR (characteristic amide C=O stretch ~1710 cm⁻¹), and NMR spectroscopy.
Alternative Synthetic Approaches and Catalytic Methods
- Recent literature reports the use of transition metal-catalyzed coupling reactions to construct related thiophene derivatives, which may be adapted for this compound's synthesis.
- For example, Rhodium-catalyzed C–H activation and coupling with aryl halides under oxygen atmosphere have been demonstrated for related methyl 2-substituted thiophene carboxylates, offering potential for more efficient synthesis routes.
- However, direct application to this compound requires further optimization.
Summary Table of Preparation Methods
Research Findings and Analytical Data
- Melting point: 107–110 °C
- Density: ~1.367 g/cm³ (predicted)
- IR Spectra: Strong amide C=O stretch (~1710 cm⁻¹), N-H stretch (~3300 cm⁻¹)
- NMR Spectra: Characteristic signals for thiophene protons, phenyl ring, methyl ester, and chloroacetyl methylene protons
- Mass Spectrometry: Molecular ion peak consistent with C14H12ClNO3S (m/z 310 approx.)
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to different oxidation states and functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Substitution Reactions: New derivatives with different functional groups replacing the chloroacetyl group.
Oxidation and Reduction: Various oxidized or reduced forms of the thiophene ring.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting or modulating the activity of target enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The thiophene ring can interact with aromatic residues in the active site of enzymes, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues
Key analogues include:
Ethyl 2-(4-hydroxyphenylamino)-4-phenylthiophene-3-carboxylate : Substitutes the chloroacetyl group with a hydroxyphenylamino moiety and uses an ethyl ester.
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i) : Feature carbamate linkages and halogenated aryl groups.
Thienopyridines : Fused thiophene-pyridine systems with enhanced aromaticity.
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Lipophilicity: The target compound’s log k (HPLC-derived) is expected to exceed analogues with polar substituents (e.g., hydroxyphenylamino) due to the chloroacetyl group’s hydrophobicity. Carbamate derivatives (e.g., 4a–i) show log k values ranging from 3.1–4.2, influenced by alkyl chain length .
- Reactivity: The chloroacetyl group enables nucleophilic substitution or cyclization (e.g., thioether bond formation in macrocycles ), unlike non-halogenated acyl groups.
Biological Activity
Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate (CAS Number: 356568-66-6) is an organic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, mechanisms of action, and documented biological activities based on various research findings.
- Molecular Formula : C₁₄H₁₂ClNO₃S
- Molecular Weight : 309.77 g/mol
- Melting Point : 107–110 °C
- Structure : The compound features a thiophene ring substituted with a chloroacetyl group and a carboxylate ester, which contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The chloroacetyl moiety can form covalent bonds with nucleophilic sites on proteins, potentially leading to:
- Enzyme Inhibition : The compound may inhibit specific enzymes by modifying active sites.
- Cellular Disruption : It can affect cellular processes by altering membrane integrity and function due to the thiophene ring's interactions with lipid bilayers.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of thiophene derivatives, including this compound. It has demonstrated activity against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed at low concentrations |
| Escherichia coli | Moderate antibacterial activity |
Anticancer Potential
Research indicates that compounds containing thiophene rings exhibit anticancer properties. This compound has been evaluated in vitro for its cytotoxic effects on cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Significant cytotoxicity observed |
| HeLa (Cervical Cancer) | 20 | Moderate cytotoxic effects |
These findings suggest that the compound may induce apoptosis or inhibit cell proliferation in cancer cells.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria, highlighting the potential for developing new antimicrobial agents from this class of compounds. -
Anticancer Activity Assessment :
In a study published in the Journal of Medicinal Chemistry, the anticancer effects of this compound were tested against multiple cancer cell lines. The results revealed that it effectively reduced cell viability in MCF-7 and HeLa cells, with further mechanistic studies suggesting that it may act through the induction of oxidative stress and apoptosis pathways . -
Mechanistic Insights into Enzyme Interaction :
A detailed investigation into the enzyme inhibition mechanism was performed using enzyme assays. The compound was found to inhibit key metabolic enzymes involved in cancer metabolism, providing insights into its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate?
- Methodological Answer : The compound is synthesized via alkylation or acylation reactions. A common approach involves reacting a thiophene-3-carboxylate precursor (e.g., ethyl/methyl 2-amino-4-phenylthiophene-3-carboxylate) with chloroacetyl chloride under inert atmospheres (e.g., argon) in solvents like dichloromethane or DMF. For example, describes alkylation of thiopyrimidines using equimolar 2-chloroacetamides in DMF with potassium carbonate as a base, yielding derivatives in high purity . The reaction typically proceeds at room temperature or mild heating (40–60°C), followed by purification via column chromatography (e.g., silica gel, eluent: chloroform/methanol mixtures).
Q. How is the compound structurally characterized post-synthesis?
- Methodological Answer : Characterization involves:
- FTIR : Confirms the presence of functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester and amide groups, N-H stretch at ~3300 cm⁻¹) .
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm, methyl ester protons at δ 3.8–4.0 ppm). ¹³C NMR confirms carbonyl carbons (ester: ~165–170 ppm; amide: ~168–172 ppm) .
- HRMS : Validates molecular weight (e.g., calculated vs. observed [M+H]⁺ ions) with <2 ppm error .
Q. What solvents and catalysts optimize the introduction of the chloroacetyl group?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution by stabilizing intermediates. Catalytic bases like triethylamine or potassium carbonate improve reaction efficiency by deprotonating the amino group for acylation . For example, reports alkylation of 6-methyl-2-thioxo-pyrimidin-4-one with 2-chloroacetamides in DMF/K₂CO₃, achieving >90% yield .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer : Key variables include:
- Stoichiometry : A slight excess (1.2–1.5 eq) of chloroacetyl chloride ensures complete acylation of the amino group .
- Temperature Control : Maintaining 40–50°C prevents side reactions (e.g., hydrolysis of the chloroacetyl group).
- Purification : Gradient elution in column chromatography (e.g., hexane/ethyl acetate) improves separation of byproducts. shows that optimized conditions (e.g., Ar atmosphere, controlled TFA addition) achieve yields up to 99% for analogous compounds .
Q. How to resolve contradictions in spectral data during structural validation?
- Methodological Answer : Cross-validation using multiple techniques is critical. For instance:
- If ¹H NMR shows unexpected splitting, use 2D NMR (COSY, HSQC) to assign coupling partners and confirm connectivity .
- Discrepancies in HRMS (e.g., isotopic patterns for Cl) can be clarified via isotopic distribution simulations (e.g., using Bruker DataAnalysis) .
- Conflicting FTIR peaks (e.g., overlapping C=O signals) may require differential scanning calorimetry (DSC) to rule out polymorphic forms.
Q. What strategies guide the design of bioactive analogs of this compound?
- Methodological Answer : Focus on modifying:
- Thiophene Substituents : and show that substituting the phenyl ring (e.g., with electron-withdrawing groups like -CF₃) enhances bioactivity .
- Ester Groups : Replacing methyl ester with ethyl or tert-butyl esters (as in ) alters lipophilicity and metabolic stability .
- Chloroacetyl Moiety : Substituting Cl with other halogens (e.g., Br, I) or bioisosteres (e.g., trifluoroacetyl) modulates reactivity and target binding .
Q. What challenges arise in scaling up synthesis for research quantities?
- Methodological Answer : Challenges include:
- Byproduct Formation : Scaling reactions may increase impurities; use inline FTIR or HPLC monitoring for real-time adjustments.
- Solvent Recovery : DMF or chloroform requires distillation for reuse, increasing costs.
- Safety : Chloroacetyl chloride is toxic; scalable reactors must include scrubbers for HCl gas neutralization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
